2,4-Dichloro-6-methylnicotinic acid
Overview
Description
2,4-Dichloro-6-methylnicotinic acid is a chemical compound with the CAS Number 56022-07-2 . It has a molecular weight of 206.03 . The IUPAC name for this compound is 2,4-dichloro-6-methylnicotinic acid . The InChI code for this compound is 1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-6-methylnicotinic acid is C7H5Cl2NO2 . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-6-methylnicotinic acid include a molecular weight of 206.03 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Supramolecular Assembly in Coordination Compounds
2,4-Dichloro-6-methylnicotinic acid plays a role in the synthesis and structural diversity of silver(I) coordination compounds. The study by Aakeröy & Beatty (1999) illustrates the complexities of predicting hydrogen-bonded networks in transition metal systems that contain carboxylic acid moieties and coordinatively unsaturated metal ions, with a focus on nicotinic acid ligands and their degree of protonation (Aakeröy & Beatty, 1999).
Antibacterial Studies and Complex Synthesis
Verma & Bhojak (2018) conducted studies on transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, highlighting its use in synthesizing octahedral complexes and their antibacterial properties against various bacteria (Verma & Bhojak, 2018).
Bacterial Degradation and Hydroxylation Studies
Tinschert et al. (1997) isolated new bacterial species capable of degrading 6-methylnicotinic acid and performing regioselective hydroxylation. This study contributes to the understanding of microbial biotransformation processes and environmental degradation of nicotinic acid derivatives (Tinschert et al., 1997).
Crystal Structure and Hirshfeld Surface Analysis
Luo, Mao, & Sun (2014) synthesized and characterized complexes derived from 6-methylnicotinic acid, providing insights into the influence of different metals on the intermolecular interactions around 6-methylnicotinic acid (Luo, Mao, & Sun, 2014).
Induced Systemic Resistance in Plants
Metraux et al. (1991) discussed the role of 2,6-dichloro-isonicotinic acid in inducing local and systemic resistance in cucumber against various pathogens, shedding light on its potential use in agriculture and plant protection (Metraux et al., 1991).
Electrocatalytic Synthesis
Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid using 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2, highlighting the potential of silver electrodes for efficient synthesis under mild conditions (Gennaro et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVCELMLGDGMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356204 | |
Record name | 2,4-dichloro-6-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylnicotinic acid | |
CAS RN |
56022-07-2 | |
Record name | 2,4-dichloro-6-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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